Ethyl 5-(2-ethoxy-2-oxoethyl)-4-formyl-2-methyl-1-phenylpyrrole-3-carboxylate
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Overview
Description
Ethyl 5-(2-ethoxy-2-oxoethyl)-4-formyl-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate is a complex organic compound that belongs to the class of esters. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with various functional groups such as ethoxy, formyl, and carboxylate. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(2-ethoxy-2-oxoethyl)-4-formyl-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with an appropriate aldehyde to form the pyrrole ring. This is followed by the introduction of the ethoxy and formyl groups through subsequent reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of ethyl 5-(2-ethoxy-2-oxoethyl)-4-formyl-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. Industrial production often employs automated systems to control reaction parameters and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-ethoxy-2-oxoethyl)-4-formyl-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: The major product is ethyl 5-(2-ethoxy-2-oxoethyl)-4-carboxy-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate.
Reduction: The major product is ethyl 5-(2-ethoxy-2-oxoethyl)-4-hydroxymethyl-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate.
Substitution: The products vary depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(2-ethoxy-2-oxoethyl)-4-formyl-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of ethyl 5-(2-ethoxy-2-oxoethyl)-4-formyl-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Ethyl 5-(2-ethoxy-2-oxoethyl)-4-formyl-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate can be compared with other esters and pyrrole derivatives:
Ethyl acetate: A simpler ester with different chemical properties.
Methyl butyrate: Another ester with a distinct structure and applications.
Ethyl benzoate: An aromatic ester with different reactivity.
These comparisons highlight the unique structural features and reactivity of ethyl 5-(2-ethoxy-2-oxoethyl)-4-formyl-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate, making it a valuable compound in various research fields.
Biological Activity
Ethyl 5-(2-ethoxy-2-oxoethyl)-4-formyl-2-methyl-1-phenylpyrrole-3-carboxylate is a complex organic compound with significant potential in pharmaceutical applications due to its unique structure, which includes a pyrrole ring and multiple functional groups. This article explores its biological activity, synthesizing data from various studies and sources.
Chemical Structure and Properties
The molecular formula of this compound is C18H21N2O4 with a molecular weight of approximately 353.37 g/mol. The compound features:
- Pyrrole Ring : A five-membered aromatic heterocycle containing nitrogen.
- Functional Groups : Includes an ethoxy group, a formyl group, and a carboxylate moiety.
The presence of these functional groups contributes to its diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties.
Biological Activities
Research indicates that compounds structurally similar to this compound exhibit various biological activities. Some notable findings include:
- Antioxidant Activity : Studies have shown that similar compounds can scavenge free radicals and reduce oxidative stress markers in vitro.
- Anti-inflammatory Properties : Ethyl 5-(2-ethoxy-2-oxoethyl)-4-formyl derivatives have been reported to inhibit pro-inflammatory cytokine production in cellular models, suggesting potential use in treating inflammatory diseases.
- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through various signaling pathways .
Case Study 1: Antioxidant Activity
In a study examining the antioxidant capacity of related pyrrole compounds, researchers found that Ethyl 5-(2-ethoxy-2-oxoethyl)-4-formyl derivatives significantly reduced reactive oxygen species (ROS) levels in cultured cells. The mechanism was attributed to the inhibition of lipid peroxidation and enhancement of endogenous antioxidant defenses.
Case Study 2: Anti-inflammatory Effects
A study utilizing the RBL-2H3 mast cell line demonstrated that Ethyl 5-(2-ethoxy-2-oxoethyl)-4-formyl derivatives inhibited the release of β-hexosaminidase and pro-inflammatory cytokines (IL-4, IL-13, TNF-α) upon IgE-mediated activation. This suggests a potential therapeutic application for allergic conditions .
Comparative Analysis of Similar Compounds
To better understand the uniqueness of Ethyl 5-(2-ethoxy-2-oxoethyl)-4-formyl derivatives, a comparison with structurally similar compounds is presented below:
Compound Name | Structure | Unique Features |
---|---|---|
Ethyl 4-formyl-5-methyl-pyrrole | Structure | Contains a formyl group; simpler structure without additional substituents |
5-Methyl-pyrrole | Structure | Basic pyrrole structure; lacks ester and formyl functionalities |
4-(Ethoxycarbonyl)-pyrrole | Structure | Contains ethoxycarbonyl group; different substitution pattern on the pyrrole ring |
The unique combination of functional groups in Ethyl 5-(2-ethoxy-2-oxoethyl)-4-formyl derivatives differentiates it from these similar compounds, potentially enhancing its biological activity and applicability in various fields.
Properties
Molecular Formula |
C19H21NO5 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
ethyl 5-(2-ethoxy-2-oxoethyl)-4-formyl-2-methyl-1-phenylpyrrole-3-carboxylate |
InChI |
InChI=1S/C19H21NO5/c1-4-24-17(22)11-16-15(12-21)18(19(23)25-5-2)13(3)20(16)14-9-7-6-8-10-14/h6-10,12H,4-5,11H2,1-3H3 |
InChI Key |
AOAUFDGPGVYPPD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C(=C(N1C2=CC=CC=C2)C)C(=O)OCC)C=O |
Origin of Product |
United States |
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